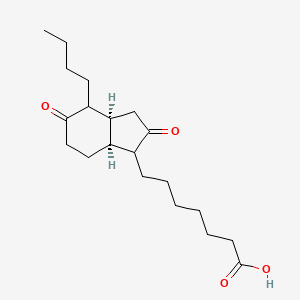
AM694 N-pentanoic acid metabolite-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM694 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of AM694 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. AM694 is a potent synthetic cannabinoid (CB) with Ki values of 0.08 and 1.44 nM for the central CB1 and peripheral CB2 receptors, respectively. AM694 N-pentanoic acid metabolite is a potential phase I metabolite of AM694, based on the known metabolism of similar compounds. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Scientific Research Applications
Metabolism Studies
- Primary and Secondary Metabolism of Pentamidine by Rats : Berger et al. (1992) studied the metabolism of pentamidine, finding that 5-(4'-amidinophenoxy)pentanoic acid is a primary metabolite in rats. This research contributes to understanding the metabolism of related compounds like AM694 N-pentanoic acid metabolite-d5 (Berger et al., 1992).
Analytical Techniques
- Determination of Synthetic Cannabinoids and Metabolites in Urine : Berg et al. (2016) used advanced analytical techniques, like UHPLC-MS/MS, for determining various synthetic cannabinoids and metabolites, including compounds related to AM694 (Berg et al., 2016).
Synthesis and Resolution Studies
- Synthesis of Amino Acids : Shimohigashi et al. (1976) focused on synthesizing L-2-Amino-5-arylpentanoic acids, similar in structure to AM694 metabolites, highlighting the chemical processes involved in synthesizing complex organic compounds (Shimohigashi et al., 1976).
Biotransformation
- Microbial Transformation of Trichoderma Metabolite : Cooney et al. (1997) investigated the biotransformation of Trichoderma metabolites, identifying compounds such as 5-(2-pyron-6-yl)pentanoic acid, which shares structural similarities with AM694 metabolites (Cooney et al., 1997).
Industrial Applications
- Conversion of γ-Valerolactone to Pentanoic Acid : Al‐Naji et al. (2020) researched the conversion of γ-valerolactone to pentanoic acid, indicating potential industrial applications of similar pentanoic acid derivatives (Al‐Naji et al., 2020).
Pharmacokinetics
- Pharmacokinetic Properties of Synthetic Cannabinoid JWH‐018 : Toennes et al. (2017) studied the pharmacokinetics of JWH‐018 and its metabolites, providing insights into the metabolism and elimination of similar compounds (Toennes et al., 2017).
Biosynthesis
- Biosynthesis of Norsolorinic Acid and Averufin : McKeown et al. (1996) explored the metabolism of specific acids by Aspergillus parasiticus, contributing to the understanding of biosynthetic pathways relevant to compounds like AM694 (McKeown et al., 1996).
properties
Product Name |
AM694 N-pentanoic acid metabolite-d5 |
|---|---|
Molecular Formula |
C20H13D5INO3 |
Molecular Weight |
452.3 |
InChI |
InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24)/i2D,4D,7D,10D,13D |
InChI Key |
YRJDOAITNOJOHV-RPIREVIHSA-N |
SMILES |
O=C(C1=C(I)C=CC=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
synonyms |
5-(3-(2-iodobenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








